1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-
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Overview
Description
5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with an aminophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-aminothiophenol with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Another heterocyclic compound with similar antimicrobial and anticancer properties.
5-(4-Aminophenyl)-1,3,4-oxadiazole: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research .
Properties
CAS No. |
64070-79-7 |
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Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(4-aminophenyl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S2/c9-5-1-3-6(4-2-5)13-8-12-11-7(10)14-8/h1-4H,9H2,(H2,10,11) |
InChI Key |
IBWMMESZFNYSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NN=C(S2)N |
Origin of Product |
United States |
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